2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core substituted at position 3 with a benzo[d][1,3]dioxol-5-ylmethyl group and at position 1 with an acetamide moiety bearing a 2,5-dimethylphenyl substituent. The benzofuropyrimidinone scaffold is notable for its fused heterocyclic system, which is structurally analogous to bioactive phthalide and pyrimidine derivatives . The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding . The acetamide side chain with a 2,5-dimethylphenyl substituent may influence solubility and target selectivity compared to simpler alkyl or aryl acetamides .
Properties
CAS No. |
892431-54-8 |
|---|---|
Molecular Formula |
C28H23N3O6 |
Molecular Weight |
497.507 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3O6/c1-16-7-8-17(2)20(11-16)29-24(32)14-30-25-19-5-3-4-6-21(19)37-26(25)27(33)31(28(30)34)13-18-9-10-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32) |
InChI Key |
HWJBYAJZMZPRKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action based on recent studies.
Chemical Structure
The compound's structure features a complex arrangement of functional groups that may contribute to its biological activity. The benzo[d][1,3]dioxole moiety is known for its biological significance, often enhancing the pharmacological profile of compounds.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer activity . For instance, a study evaluated various derivatives of benzo[d][1,3]dioxole and found that certain compounds exhibited potent antitumor effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .
In Vitro Studies
- Cell Lines Tested : HepG2, HCT116, MCF7
- IC50 Values :
- HepG2: 2.38 µM
- HCT116: 1.54 µM
- MCF7: 4.52 µM
- Doxorubicin IC50: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7)
These results indicate that the compound may be more effective than doxorubicin in certain contexts while exhibiting low cytotoxicity towards normal cell lines (IC50 > 150 µM) .
The anticancer mechanisms of this compound have been explored through various assays:
- EGFR Inhibition : The compound appears to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells.
- Cell Cycle Analysis : The compound affects cell cycle progression, leading to increased apoptosis.
- Mitochondrial Pathway Proteins : It modulates proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific substituents such as the benzo[d][1,3]dioxole and dimethylphenyl groups has been shown to enhance biological activity. These modifications may influence binding affinity to biological targets and overall pharmacokinetic properties .
Comparative Analysis
A comparative analysis of similar compounds can provide insights into the unique properties of this molecule. The following table summarizes key findings from related studies:
| Compound | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | Standard | 7.46 (HepG2) | DNA intercalation |
| Compound A | Moderate | 10.5 (MCF7) | EGFR inhibition |
| Compound B | High | 1.54 (HCT116) | Apoptosis induction |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and related derivatives:
Functional and Bioactivity Comparisons
Bioactivity Clustering :
- highlights that structurally similar compounds (e.g., shared acetamide or benzofuran motifs) cluster by bioactivity profiles . For example, benzothiazole-acetamide hybrids () exhibit anti-inflammatory activity, while pyrazolo-pyrimidines () target kinases. The target compound’s benzo[d][1,3]dioxole group may align it with antimicrobial or CNS-active agents due to its prevalence in such scaffolds .
- Key Substituent Effects: The 2,5-dimethylphenyl group in the target compound’s acetamide side chain could enhance metabolic stability compared to unsubstituted phenyl analogs (e.g., ), as methyl groups often reduce oxidative degradation . The methylenedioxyphenyl substituent may improve binding to enzymes like monoamine oxidases or cytochrome P450 isoforms, as seen in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
